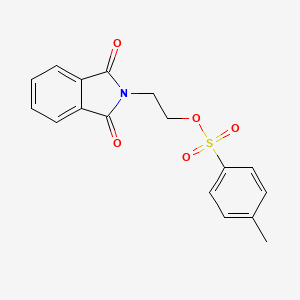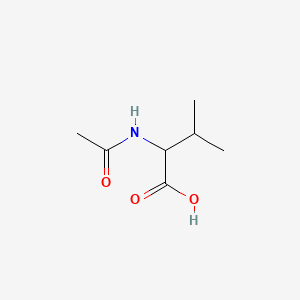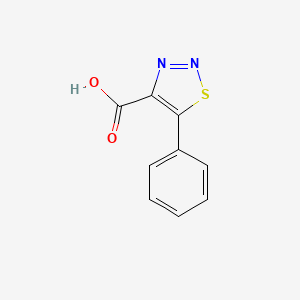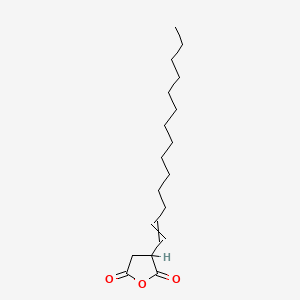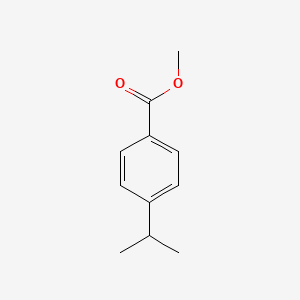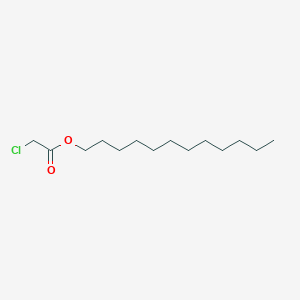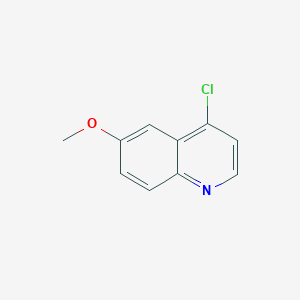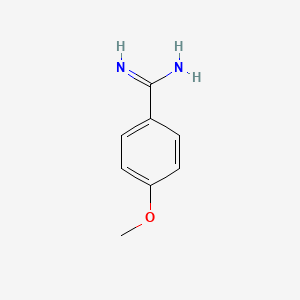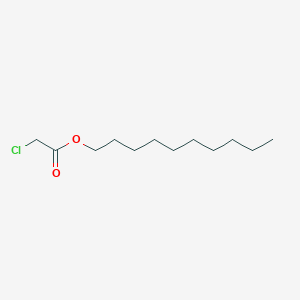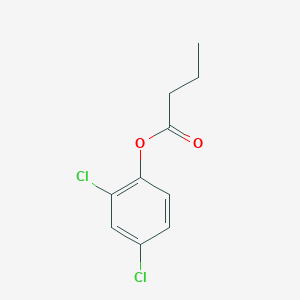
2,4-Dichlorophenyl butyrate
Descripción general
Descripción
“2,4-Dichlorophenyl butyrate” is a chemical compound with the molecular formula C10H10Cl2O2 . It is related to “2,4-DB” or “4-(2,4-dichlorophenoxy)butyric acid”, a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in various crops .
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported . The synthesis involved two steps: initially, the intermediate 6-methyl-3-(thietan-3-yl) pyrimidine-2,4(1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran .
Molecular Structure Analysis
The molecular structure of “2,4-Dichlorophenyl butyrate” is based on its molecular formula, C10H10Cl2O2 . The compound has an average mass of 233.091 Da and a mono-isotopic mass of 232.005783 Da .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
Synthesis of Related Compounds : 2,4-Dichlorophenyl butyrate has been studied in the context of synthesizing related compounds. For instance, Zhou Bang-chan (2014) reported on the synthesis of 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, starting from 2,3-Dichlorobenzaldehyde. This compound was synthesized and characterized for impurities in clevidipine butyrate (Zhou Bang-chan, 2014).
Chemical Properties and Analysis : Studies have also focused on the chemical properties and structural analysis of related compounds. For example, Zhao et al. (2008) conducted a study on the synthesis, crystal structure, and density functional studies on 1N-Phenyl-3-(2,4-Dichlorophenyl)-5-(4-Chlorophenyl)-2-Pyrazoline (Zhao et al., 2008).
Environmental Applications
- Bioremediation and Degradation : The potential for bioremediation of compounds related to 2,4-Dichlorophenyl butyrate has been explored. Yang et al. (2018) studied the degradation of 2,4-dichlorophenoxyacetic acid in contaminated soils, finding that certain microbial processescan enhance degradation rates (Yang et al., 2018).
Fungal Degradation Studies : Nykiel-Szymańska et al. (2017) investigated the degradation of 2,4-dichlorophenoxyacetic acid by the filamentous fungus Umbelopsis isabellina, noting that this process led to a significant decrease in sample toxicity (Nykiel-Szymańska et al., 2017).
Photocatalysis in Wastewater Treatment : Li et al. (2015) explored the use of TiO2 photocatalysis in conjunction with low temperature plasma for the degradation of 2,4-dichlorophenol in wastewater, demonstrating effective removal and providing insights into the degradation mechanism (Li et al., 2015).
Controlled Release Formulations
- Herbicide-Intercalated Nanohybrids : Hussein et al. (2012) reported the successful intercalation of herbicides, including 4-(2,4-dichlorophenoxy) butyrate, into zinc layered hydroxide for controlled release formulations (Hussein et al., 2012).
Other Applications
- Antitumor Activity : Liu Jin Liu et al. (2020) synthesized a compound containing 2,4-dichlorophenyl which showed promising anticanceractivities against certain cancer cell lines (Liu Jin Liu et al., 2020).
- Antibacterial Activity : Liu et al. (2008) synthesized oxime ester derivatives containing 2,4-dichlorophenyl which exhibited significant antibacterial potential against various bacterial strains (Liu et al., 2008).
Propiedades
IUPAC Name |
(2,4-dichlorophenyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-10(13)14-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYZDINTHKGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287871 | |
| Record name | 2,4-Dichlorophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl butyrate | |
CAS RN |
32351-66-9 | |
| Record name | NSC53055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichlorophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



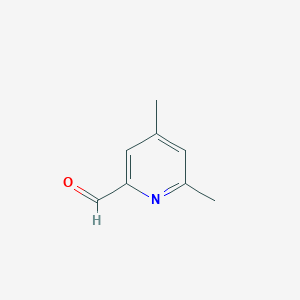
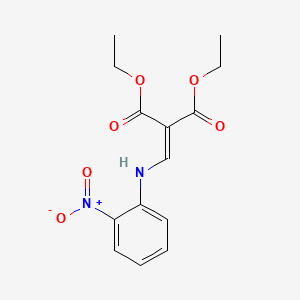
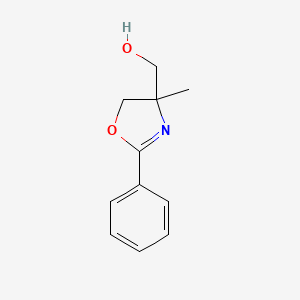
![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)
![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)
